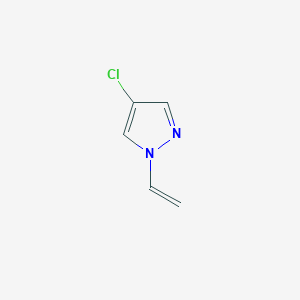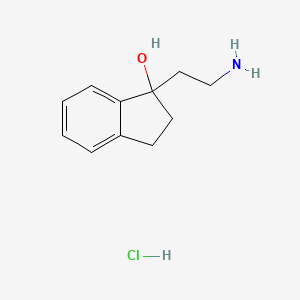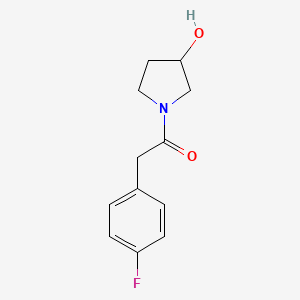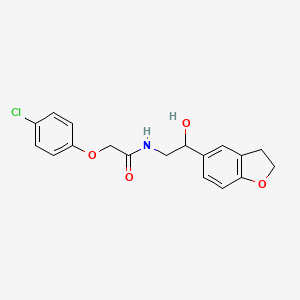
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as CFPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPPC belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exerts its therapeutic effects through various mechanisms. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been found to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to reduce the production of reactive oxygen species and increase the expression of antioxidant enzymes, which are involved in reducing oxidative stress. Furthermore, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been found to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which are involved in regulating the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is relatively easy to synthesize and has good stability under physiological conditions. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to have low toxicity in vitro and in vivo. However, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has some limitations for lab experiments. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has low solubility in water, which can make it difficult to administer in vivo. Furthermore, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has poor bioavailability, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide research. One direction is to investigate the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more efficient synthesis methods for N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide and its analogs. Furthermore, future research can focus on improving the bioavailability and pharmacokinetic properties of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide to enhance its therapeutic efficacy. Finally, more studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
In conclusion, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a promising pyrimidine-based compound that has potential therapeutic applications in various diseases. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide and its analogs.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with pyrrolidine and 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of dimethylformamide (DMF). Another method involves the reaction of 3-chloro-4-fluoroaniline with pyrrolidine and 2,6-dichloropyrimidine-4-carboxylic acid, followed by coupling with DCC and NHS in the presence of DMF.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-11-7-10(3-4-12(11)17)20-15(22)13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWHYAHOUABNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2468112.png)
![N-1,3-benzodioxol-5-yl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2468116.png)

![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)

![N-(2-chlorobenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2468123.png)
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B2468127.png)
![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2468129.png)

![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)
